molecular formula C27H30O15 B1683047 Lonicerin CAS No. 25694-72-8

Lonicerin

Cat. No. B1683047
CAS RN: 25694-72-8
M. Wt: 578.5 g/mol
InChI Key: SHPPXMGVUDNKLV-KMFFXDMSSA-N
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Description

Lonicerin (LCR) is a bioactive compound found in plants of the Lonicera japonica species and other honeysuckle plants . It exhibits anti-inflammatory and antioxidant activities . It has been found to alleviate ulcerative colitis by enhancing autophagy .


Molecular Structure Analysis

Lonicerin has a molecular formula of C27H30O15 and a molecular weight of 594.52 . The exact molecular structure is not provided in the papers retrieved.


Physical And Chemical Properties Analysis

Lonicerin has a molecular formula of C27H30O15 and a molecular weight of 594.52 . It is a solid substance that is soluble in DMSO .

Scientific Research Applications

Anti-Virulence Against Pseudomonas Aeruginosa

Lonicerin, derived from the Shuanghuanglian formula (SF), has been identified as an effective compound against Pseudomonas aeruginosa virulence. It significantly reduces alginate secretion and biofilm formation at sub-MIC concentration without inhibiting P. aeruginosa proliferation or influencing the expression of AlgE, suggesting direct inhibition of AlgE and its potential as an effective in-vitro inhibitor of P. aeruginosa infection (Xu et al., 2019).

Eosinophilic Asthma Management

Lonicerin has shown promise in managing eosinophilic asthma, a predominant phenotype of asthma. In a house dust mite-induced eosinophilic asthma model in mice, Lonicerin significantly reduced airway hyperresponsiveness and inflammatory cells. It blunted inflammatory infiltration and mucus secretion in lung tissue, suggesting its therapeutic potential for eosinophilic asthma through inhibiting Src/EGFR pathway activation (Deng et al., 2022).

Potential Antioxidant Effects

Lonicera japonica, containing Lonicerin, possesses wide pharmacological actions, including anti-inflammatory, antibacterial, antiviral, antioxidative, and hepatoprotective activities. This makes it an important traditional Chinese medicine for the development of new drugs and therapeutics for various diseases (Shang et al., 2011).

Obesity and Metabolic Endotoxemia

Studies on Flos Lonicera formulations indicate a notable decrease in body and adipose tissue weights, ameliorating cholesterol and triglyceride levels. This suggests that Lonicerin-containing formulations may ameliorate obesity and related metabolic endotoxemia via regulating distribution of gut flora and gut permeability (Wang et al., 2014).

Cardiovascular System Benefits

Lonicerin from Lonicera caerulea L. has shown promising effects in the cardiovascular system of obese Zucker rats. It decreased plasma LDL level and total cholesterol, suggesting its antioxidant effects could benefit cardiovascular health (Dayar et al., 2021).

Ulcerative Colitis Treatment

Lonicerin exhibits therapeutic effects on intestinal inflammation by binding to enhancer of zeste homolog 2 (EZH2) histone methyltransferase. It enhances autophagy, leading to autolysosome-mediated NLRP3 degradation, thereby disrupting the NLRP3–ASC–pro-caspase-1 complex assembly and alleviating colitis (Lv et al., 2021).

Anti-Arthritic and Anti-fungal Activity

Lonicerin has been observed to reduce edema in mice with Candida albicans-induced arthritis and exhibits both anti-arthritic and antifungal activities. This could lead to potential combination therapies for fungal arthritis due to C. albicans infection (Lee & Han, 2011).

Acute Lung Injury Management

Lonicerin's role in reducing inflammation and apoptosis in LPS-induced acute lung injury suggests its potential as a treatment for ALI. It reduces pulmonary edema, inflammation, pro-inflammatory gene expression, and significantly reduces mortality, indicating its therapeutic potential in ALI management (Gu & Sun, 2020).

Safety And Hazards

The safety data sheet of Lonicerin suggests that it should be used only for R&D and not for medicinal, household, or other use . It also recommends wearing chemical impermeable gloves and ensuring adequate ventilation while handling Lonicerin .

properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-31,33-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPPXMGVUDNKLV-KMFFXDMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180389
Record name Veronicastroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Scolymoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005799
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Scolymoside

CAS RN

25694-72-8
Record name Lonicerin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25694-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scolymoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025694728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veronicastroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERONICASTROSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALJ2FB4ZDM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Scolymoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005799
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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